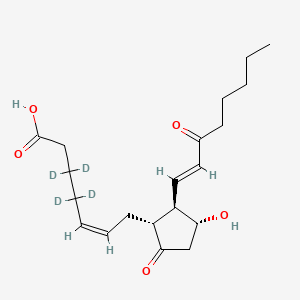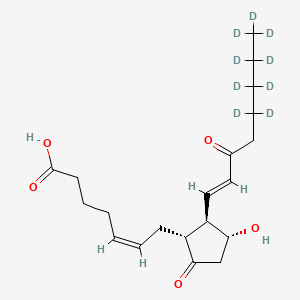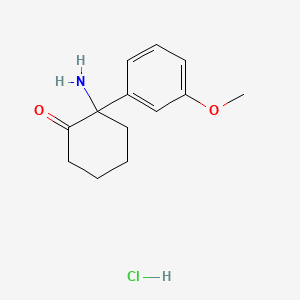
Normethoxetamine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Normethoxetamine (hydrochloride) is a chemical compound that belongs to the class of arylcyclohexylamines. It is a metabolite of methoxetamine, a designer drug known for its dissociative anesthetic properties. Normethoxetamine (hydrochloride) is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of normethoxetamine (hydrochloride) typically starts from commercially available compounds. One common method involves the preparation of O-demethylated and N-dealkylated metabolites from methoxetamine. The multistep synthesis process includes the cleavage of the methoxy group with hydrobromic acid (aqueous) under reflux conditions, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production methods for normethoxetamine (hydrochloride) are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production, provided that the necessary safety and regulatory guidelines are followed.
Chemical Reactions Analysis
Types of Reactions
Normethoxetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include O-demethylated and N-dealkylated metabolites, as well as various oxidized and reduced derivatives .
Scientific Research Applications
Normethoxetamine (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for the identification and quantification of methoxetamine and its metabolites.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications and its role as a metabolite of methoxetamine.
Industry: Utilized in forensic laboratories for the analysis of biological samples in cases of drug intoxication
Mechanism of Action
Normethoxetamine (hydrochloride) exerts its effects primarily through antagonism of the N-methyl D-aspartate (NMDA) receptor and inhibition of serotonin reuptake. This mechanism is similar to that of methoxetamine, resulting in dissociative and anesthetic effects. The compound’s interaction with NMDA receptors and serotonin pathways contributes to its psychoactive properties .
Comparison with Similar Compounds
Normethoxetamine (hydrochloride) is similar to other arylcyclohexylamines, such as:
Methoxetamine: A designer drug with dissociative anesthetic properties.
Ketamine: A well-known anesthetic and dissociative drug.
Phencyclidine (PCP): Another dissociative anesthetic with similar effects.
Uniqueness
Normethoxetamine (hydrochloride) is unique due to its specific metabolic pathway and its role as a metabolite of methoxetamine. Its distinct chemical structure and interaction with NMDA receptors and serotonin pathways set it apart from other similar compounds .
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-amino-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-11-6-4-5-10(9-11)13(14)8-3-2-7-12(13)15;/h4-6,9H,2-3,7-8,14H2,1H3;1H |
InChI Key |
AEYFONXVIVAAHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


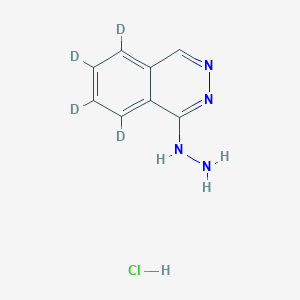
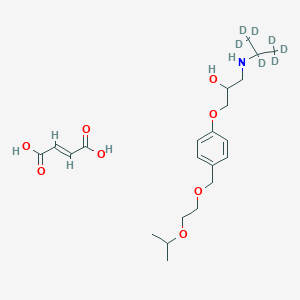
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)
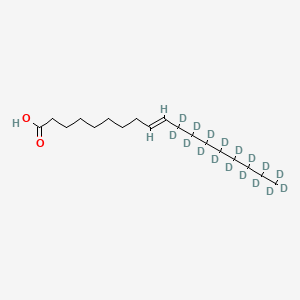
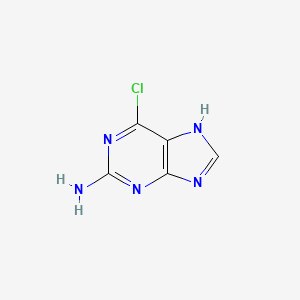
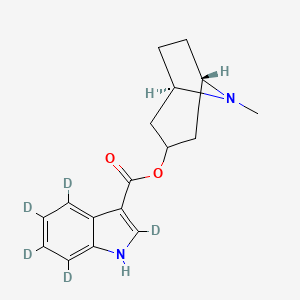
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)
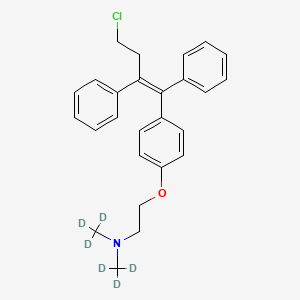
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)
